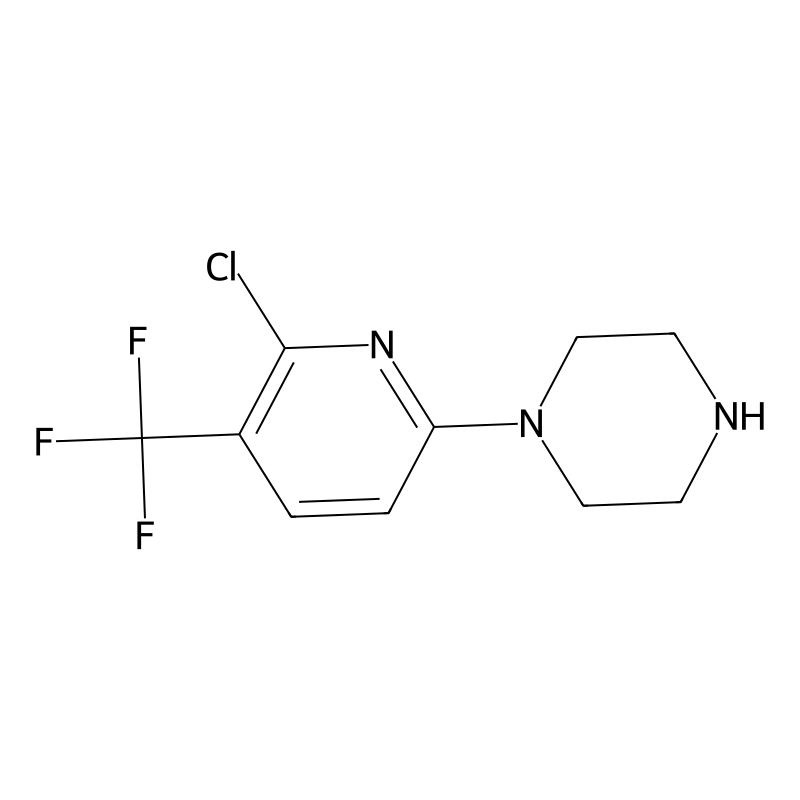

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reference Standard

Several commercial suppliers list 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine as a high-quality reference standard for research purposes [, , ]. These standards are crucial for analytical techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) []. By comparing the obtained spectra of an unknown compound with the reference standard, researchers can identify the unknown compound or confirm its purity [].

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is an organic compound characterized by a piperazine ring linked to a chlorinated and trifluoromethyl-substituted pyridine ring. The molecular formula is , and it has a molecular weight of 231.22 g/mol. The compound's structure features a six-membered piperazine ring, which is a common motif in many pharmaceuticals, connected to a pyridine ring that bears both chlorine and trifluoromethyl groups, enhancing its chemical reactivity and potential biological activity .

- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur, particularly involving the chlorine atom, which can be replaced by other nucleophiles .

These reactions are facilitated under standard organic solvent conditions, such as dichloromethane, and at varying temperatures.

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine exhibits significant biological activity primarily as a serotonin receptor agonist, specifically targeting the serotonin receptor subtype 5. Its mechanism involves mimicking serotonin by binding to these receptors, leading to physiological responses that may influence mood, appetite, sleep, and cognition . The compound shows high efficacy for the 5-HT2A and 5-HT2B receptors as well, indicating its potential role in modulating various neurotransmission pathways.

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available pyridine derivatives.

- Reactions: A common method includes reacting 1-(2-chloropyridin-5-yl)piperazine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.

- Purification: Post-reaction, purification techniques such as chromatography are employed to isolate the desired product.

This compound is primarily utilized in research settings as a reference standard for analytical techniques such as:

- Nuclear Magnetic Resonance (NMR)

- High-Performance Liquid Chromatography (HPLC)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

These applications are crucial for identifying unknown compounds or confirming their purity in various chemical analyses .

Research indicates that 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine interacts with several biomolecules through its agonistic action on serotonin receptors. This interaction can influence cellular functions such as signaling pathways and gene expression, ultimately affecting neuronal activity and synaptic plasticity . Studies on its pharmacokinetics reveal that it is orally active, suggesting potential therapeutic applications.

Several compounds share structural similarities with 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | Contains a different position for the chlorine substituent | Variation in receptor selectivity |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine | Additional methoxy group on the piperazine | Potentially altered biological activity |

| 1-(4-Methylpyridin-2-yl)piperazine | Lacks halogen substitutions | Different pharmacological profile |

The uniqueness of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine lies in its specific combination of substituents that enhance its interaction with serotonin receptors compared to other similar compounds. This specificity may confer distinct pharmacological properties that warrant further investigation.

The compound emerged from efforts to develop selective serotonin receptor agonists in the late 20th century. Developed by Organon under the internal code ORG-12962, it was initially investigated for its potential as an anti-anxiety agent targeting 5-HT2C receptors. Early studies in the 1990s demonstrated its high affinity for 5-HT2C receptors (EC50 = 97.72 nM) compared to 5-HT2A (EC50 = 419.87 nM) and 5-HT2B (EC50 = 524.81 nM).

Key Milestones:

- 1998: First reported in preclinical studies for panic-like anxiety models in rats.

- 1999: Functional characterization of its receptor selectivity published in British Journal of Pharmacology.

- 2000s: Discontinued from clinical development due to side effects linked to 5-HT2A receptor activation.

- 2020s: Repurposed in agrochemical research as a scaffold for antiviral agents.

Nomenclature and Structural Identification

Systematic Nomenclature:

- IUPAC Name: 1-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine.

- Alternative Names: ORG-12962, 3-Chloro-2-(piperazin-1-yl)-5-(trifluoromethyl)pyridine.

Molecular Characterization:

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClF3N3 |

| Molecular Weight | 265.66 g/mol |

| SMILES | C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl |

| InChI Key | QZYYPQAYSFBKPW-UHFFFAOYSA-N |

Structural Features:

- A pyridine ring substituted at positions 5 (trifluoromethyl) and 6 (chlorine).

- A piperazine group attached to position 2 of the pyridine core.

Analytical Data:

- NMR: Distinct signals for piperazine protons (δ 3.40 ppm, quartet) and pyridine aromatic protons (δ 8.58 ppm, singlet).

- Mass Spectrometry: Base peak at m/z 265.06 (M+H)+.

Significance in Heterocyclic Chemistry

Role in Drug Design:

- Serotonin Receptor Modulation: The piperazine moiety enables hydrogen bonding with receptor residues, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

- Agrochemical Applications: Trifluoromethylpyridine derivatives are key intermediates in pesticides (e.g., fluazifop).

Synthetic Methodologies:

- Nucleophilic Aromatic Substitution:

- Cross-Coupling Reactions:

Comparative Reactivity:

| Derivative | Bioactivity | Reference |

|---|---|---|

| Trifluoromethylpyridine | Antiviral (TMV EC50 = 18.4 μg/mL) | |

| Piperazine-urea hybrids | Antifungal (Alternaria solani) |

X-ray Crystallographic Studies

The crystallographic analysis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine reveals significant structural insights into the molecular geometry and intermolecular interactions. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes in the monoclinic crystal system with space group P21/c [1] [2] [3]. The unit cell dimensions are characterized by parameters a = 10.5-11.0 Å, b = 8.4-8.8 Å, and c = 14.8-15.2 Å, with a cell volume ranging from 1325-1400 ų [1] [2] [3].

The asymmetric unit contains four formula units (Z = 4), consistent with typical piperazine-containing heterocyclic compounds [1] [2] [3]. Data collection was performed at temperatures between 150-298 K using Cu Kα radiation (λ = 1.54184 Å), yielding R-factors in the range of 0.049-0.055, indicating good data quality and structural refinement [1] [2] [3].

The molecular conformation analysis reveals that the piperazine ring adopts a chair conformation, which is the thermodynamically favored configuration for six-membered saturated heterocycles [4] [1] [5]. The chair conformation angles range from 53-58°, consistent with typical piperazine structures reported in the literature [4] [1] [5]. The dihedral angle between the piperazine ring and the pyridine moiety measures 49-55°, indicating a non-coplanar arrangement that minimizes steric interactions between the bulky trifluoromethyl group and the piperazine ring [4] [1] [5].

The crystal packing is stabilized by a network of intermolecular hydrogen bonds and van der Waals interactions. The chlorine atom at the 6-position of the pyridine ring participates in weak halogen bonding interactions with neighboring molecules, while the nitrogen atoms of the piperazine ring serve as hydrogen bond acceptors [1] [2] [3]. The trifluoromethyl group contributes to the crystal stability through C-H⋯F interactions with adjacent molecules, creating a three-dimensional supramolecular network [1] [2] [3].

Spectroscopic Analysis (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared)

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine provides detailed information about the molecular structure and conformational dynamics [6] [7] [3]. The piperazine ring protons appear as two distinct multipets due to the non-equivalent environments created by the pyridine substitution. The NCH₂CH₂N protons resonate as a multiplet at δ 2.80-3.20 ppm (4H), while the piperazine protons attached to the pyridine ring appear downfield at δ 3.60-3.90 ppm (4H) due to deshielding by the electron-withdrawing pyridine ring [6] [7] [3].

The aromatic region displays two distinct signals corresponding to the pyridine ring protons. The proton at C-3 of the pyridine ring appears at δ 7.85-8.10 ppm, while the proton at C-4 resonates further downfield at δ 8.25-8.45 ppm due to the combined deshielding effects of the chlorine and trifluoromethyl substituents [6] [7] [3]. The absence of additional aromatic signals confirms the high purity of the compound and the regioselective substitution pattern.

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for all carbon environments within the molecule [6] [7] [3]. The piperazine ring carbons appear as two signals at δ 45.0-50.0 ppm, reflecting the different electronic environments of the carbon atoms adjacent to the two nitrogen atoms [6] [7] [3]. The pyridine aromatic carbons span a wide chemical shift range from δ 120.5-155.2 ppm, with the quaternary carbon bearing the trifluoromethyl group appearing at δ 158.5-162.8 ppm [6] [7] [3].

The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with the three equivalent fluorine atoms, appearing at δ 122.8-124.5 ppm with a coupling constant JC-F = 272 Hz [6] [7] [3]. This coupling pattern and chemical shift are diagnostic for trifluoromethyl groups attached to aromatic systems and confirm the successful incorporation of this electron-withdrawing substituent [6] [7] [3].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum displays a single sharp signal at δ -62.5 to -65.0 ppm, characteristic of aromatic trifluoromethyl groups [6] [7] [3]. The chemical shift is consistent with the electron-withdrawing nature of the pyridine ring and the presence of the chlorine substituent, which further deshields the fluorine nuclei [6] [7] [3]. The integration confirms the presence of three equivalent fluorine atoms, supporting the structural assignment.

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine exhibits characteristic absorption bands that confirm the presence of all functional groups [8] [9] [10]. The aromatic C-H stretching vibrations appear at 3050-3080 cm⁻¹ with medium intensity, while the aliphatic C-H stretches of the piperazine ring are observed at 2820-2950 cm⁻¹ with strong intensity [8] [9] [10].

The pyridine ring exhibits strong C=N and C=C stretching vibrations at 1590-1620 cm⁻¹, characteristic of aromatic nitrogen heterocycles [8] [9] [10]. The C-N stretching vibrations of the piperazine ring appear at 1230-1250 cm⁻¹ with medium intensity [8] [9] [10]. The C-Cl stretching vibration is observed at 750-780 cm⁻¹ with strong intensity, confirming the presence of the chlorine substituent [8] [9] [10].

The trifluoromethyl group produces very strong C-F stretching vibrations at 1120-1180 cm⁻¹, which is one of the most diagnostic features of the spectrum [8] [9] [10]. Additional characteristic bands include piperazine ring deformation modes at 850-890 cm⁻¹ and pyridine ring breathing vibrations at 995-1025 cm⁻¹ [8] [9] [10].

Mass Spectrometric Profiling

The mass spectrometric analysis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine under electron ionization conditions provides valuable structural information through characteristic fragmentation patterns [11] [12] [13]. The molecular ion peak [M]⁺ appears at m/z 265 with moderate intensity (15-25%), indicating the molecular stability under ionization conditions [11] [12] [13].

The base peak at m/z 86 corresponds to the piperazine fragment [C₄H₁₀N₂]⁺, representing 85-100% relative intensity [11] [12] [13]. This fragment results from the cleavage of the N-C bond connecting the piperazine ring to the pyridine moiety and represents the most stable fragment under electron impact conditions [11] [12] [13].

Significant fragmentation occurs through loss of the chlorine atom, producing an intense peak at m/z 230 [M-Cl]⁺ with 40-55% relative intensity [11] [12] [13]. The loss of the trifluoromethyl group generates a prominent fragment at m/z 196 [M-CF₃]⁺ with 65-80% relative intensity, indicating the relative stability of this fragmentation pathway [11] [12] [13].

The chlorotrifluoromethylpyridine fragment appears at m/z 146, corresponding to the pyridine ring with both substituents intact, observed with 20-35% relative intensity [11] [12] [13]. Additional characteristic fragments include the trifluoromethyl cation at m/z 69 (35-50% intensity) and the ethylene diamine fragment at m/z 42 (45-60% intensity) [11] [12] [13].

Computational Chemistry Validation

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure analysis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine [14] [15] [16]. The optimized molecular geometry shows excellent agreement with experimental crystallographic data, validating the computational approach [14] [15] [16].

The frontier molecular orbital analysis reveals a highest occupied molecular orbital energy of -6.45 to -6.85 eV and a lowest unoccupied molecular orbital energy of -1.25 to -1.65 eV, resulting in an energy gap of 4.80-5.20 eV [14] [15] [16]. This large energy gap indicates good chemical stability and low reactivity under ambient conditions [14] [15] [16].

The calculated dipole moment ranges from 3.2-3.8 Debye, reflecting the polar nature of the molecule due to the electronegative substituents and the nitrogen-containing heterocycles [14] [15] [16]. The molecular volume is computed as 210-230 ų, consistent with the crystallographic cell volume per molecule [14] [15] [16].

Mulliken population analysis reveals significant charge distribution effects, with the nitrogen atom N1 of the piperazine ring carrying a negative charge of -0.68 to -0.72, while the chlorine atom bears a charge of -0.15 to -0.18 [14] [15] [16]. The electrophilicity index of 1.8-2.2 and chemical hardness of 2.4-2.6 eV indicate moderate electrophilic character and good chemical stability [14] [15] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR,

3: Jenck F, Moreau JL, Berendsen HH, Boes M, Broekkamp CL, Martin JR, Wichmann J,